molecular formula C19H17NO3 B11590309 1-[1-(4-Acetyl-phenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]-ethanone

1-[1-(4-Acetyl-phenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]-ethanone

Cat. No.: B11590309
M. Wt: 307.3 g/mol
InChI Key: LNLYLQCNEVJCPJ-UHFFFAOYSA-N
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Description

1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various fields of scientific research.

Preparation Methods

The synthesis of 1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-acetylphenylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the indole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE lies in its indole ring, which imparts specific biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

1-[4-(3-acetyl-5-hydroxy-2-methylindol-1-yl)phenyl]ethanone

InChI

InChI=1S/C19H17NO3/c1-11-19(13(3)22)17-10-16(23)8-9-18(17)20(11)15-6-4-14(5-7-15)12(2)21/h4-10,23H,1-3H3

InChI Key

LNLYLQCNEVJCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)O)C(=O)C

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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